molecular formula C11H16N2O B14145999 N'-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine CAS No. 4023-16-9

N'-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine

Cat. No.: B14145999
CAS No.: 4023-16-9
M. Wt: 192.26 g/mol
InChI Key: OYUDNBVJGDSTOD-UHFFFAOYSA-N
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Description

N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine typically involves the reaction of 4-methoxy-aniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Acetamidation: Formation of the acetamidine moiety through reaction with N,N-dimethylacetamide.

Industrial Production Methods

In an industrial setting, the production of N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

The major products formed from these reactions include:

  • Quinones from oxidation.
  • Amines from reduction.
  • Halogenated or nitrated derivatives from substitution reactions.

Scientific Research Applications

N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives

Uniqueness

N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine is unique due to its specific structural features, such as the methoxy group and the acetamidine moiety, which confer distinct chemical and biological properties

Properties

CAS No.

4023-16-9

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-(4-methoxyphenyl)-N,N-dimethylethanimidamide

InChI

InChI=1S/C11H16N2O/c1-9(13(2)3)12-10-5-7-11(14-4)8-6-10/h5-8H,1-4H3

InChI Key

OYUDNBVJGDSTOD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)N(C)C

Origin of Product

United States

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